molecular formula C8H9ClN2O4S B12942291 Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate

Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate

Cat. No.: B12942291
M. Wt: 264.69 g/mol
InChI Key: OCVAXAVBKVRTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, a sulfonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-amino-3-bromophenyl)sulfonylcarbamate
  • Methyl (4-amino-3-fluorophenyl)sulfonylcarbamate
  • Methyl (4-amino-3-iodophenyl)sulfonylcarbamate

Uniqueness

Methyl (4-amino-3-chlorophenyl)sulfonylcarbamate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different halogen groups.

Properties

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

methyl N-(4-amino-3-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H9ClN2O4S/c1-15-8(12)11-16(13,14)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)

InChI Key

OCVAXAVBKVRTJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC(=C(C=C1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.